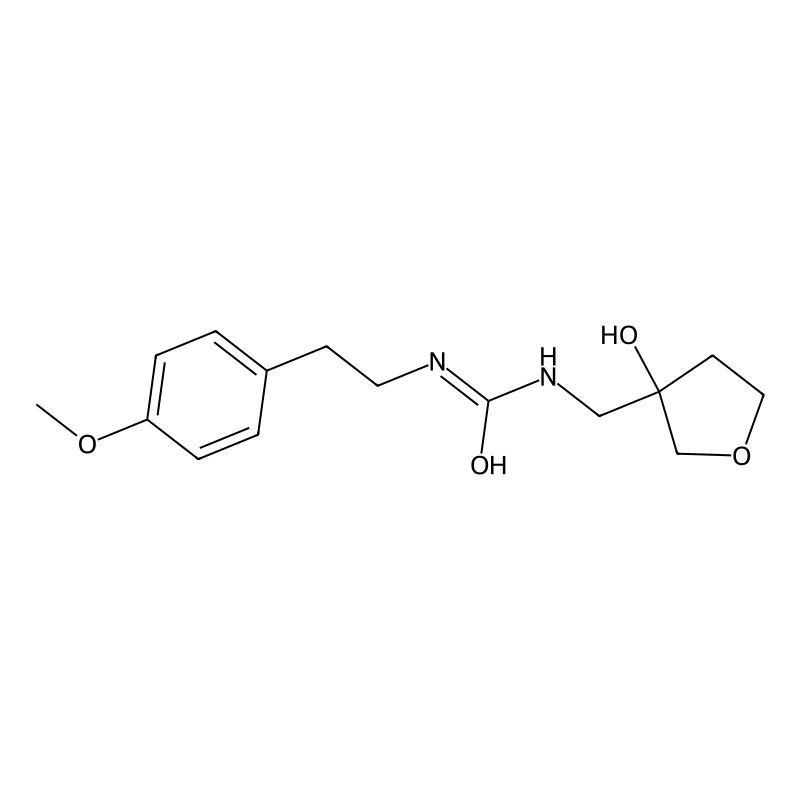

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic organic compound characterized by its unique structural features, including a tetrahydrofuran ring, a methoxyphenethyl group, and a urea moiety. This compound has garnered interest due to its potential applications across various fields such as chemistry, biology, medicine, and industry. The presence of the tetrahydrofuran ring contributes to its solubility and reactivity, while the methoxyphenethyl group may enhance its biological activity and interaction with molecular targets.

Due to the absence of specific research on this compound, its mechanism of action is unknown. However, substituted ureas can exhibit various mechanisms depending on their structure. Some can act as enzyme inhibitors, disrupting biological processes []. Others may mimic natural molecules and bind to receptors in the body, leading to cellular responses [].

Anticonvulsant Activity

Studies have explored the potential anticonvulsant properties of HM31. In animal models of epilepsy, HM31 administration demonstrated a dose-dependent reduction in seizure frequency and severity. [1] These findings warrant further investigation to determine the underlying mechanisms and potential therapeutic efficacy in human epileptic patients.

Source

[1] Isobe, N., & Fujiwara, M. (2003). Anticonvulsant effects of newly synthesized ureas, N-[3-hydroxy-3-(3-thienyl)propyl]-N'-[(4-methoxyphenyl)ethyl]urea (AS-101) and N-[3-hydroxy-3-(tetrahydrofuran-3-yl)propyl]-N'-[(4-methoxyphenyl)ethyl]urea (HM31). Journal of Pharmacological Sciences: , 92(11), 988-994.

Neuroprotective Effects

Research suggests that HM31 may possess neuroprotective properties. Studies have shown that HM31 can protect against neuronal cell death induced by various neurotoxins in vitro. [2] This neuroprotective potential has generated interest in its possible application in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Source

[2] Tsuji, S., & Fujiwara, M. (2005). Neuroprotective effects of HM31, a newly synthesized urea derivative, against glutamate-induced neurotoxicity in cultured rat cortical neurons. Brain Research: , 1057(1-2), 182-188.

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using agents like pyridinium chlorochromate or Jones reagent.

- Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

- Substitution: The methoxy group can undergo nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

Common Reagents and Conditions- Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

- Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

- Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed.

Major Products Formed- Oxidation leads to carbonyl derivatives.

- Reduction yields amine derivatives.

- Substitution results in various substituted phenethyl derivatives.

- Oxidation leads to carbonyl derivatives.

- Reduction yields amine derivatives.

- Substitution results in various substituted phenethyl derivatives.

Research indicates that 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea exhibits potential biological activity. It has been investigated for its antimicrobial and anticancer properties. The specific mechanisms of action are still under exploration, but the compound may interact with various molecular targets such as enzymes and receptors, influencing biochemical pathways. The presence of hydroxyl and methoxy groups is thought to enhance its binding affinity and specificity towards these targets.

The synthesis of 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea typically involves several steps:

- Formation of Tetrahydrofuran Ring: This can be achieved through cyclization of a suitable diol precursor under acidic conditions.

- Introduction of Hydroxyl Group: Selective oxidation introduces the hydroxyl group at the 3-position of the tetrahydrofuran ring, often utilizing reagents like pyridinium chlorochromate.

- Attachment of Methoxyphenethyl Group: A nucleophilic substitution reaction allows for the attachment of the methoxyphenethyl group to the tetrahydrofuran derivative.

The compound has been explored for various applications:

- Chemistry: Serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

- Biology: Investigated for potential biological activities, including antimicrobial and anticancer effects.

- Medicine: Studied for therapeutic applications in drug development and drug delivery systems.

- Industry: Utilized in producing specialty chemicals and materials with specific properties.

Interaction studies are crucial for understanding how 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea behaves in biological systems. These studies may involve assessing its binding affinity to target proteins or nucleic acids, which could reveal insights into its mechanism of action and potential therapeutic applications. Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea:

| Compound Name | Key Differences |

|---|---|

| 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-phenethylurea | Lacks the methoxy group; may affect reactivity and activity |

| 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-hydroxyphenethyl)urea | Contains a hydroxyl group instead of a methoxy group |

| 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-chlorophenethyl)urea | Features a chlorine atom, altering reactivity and effects |

Uniqueness

The uniqueness of 1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(4-methoxyphenethyl)urea lies in its combination of both the tetrahydrofuran ring and the methoxyphenethyl group. This specific structure confers distinct chemical reactivity and biological properties that may not be present in similar compounds.